![molecular formula C19H40O4Si B14605484 Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane CAS No. 61094-93-7](/img/structure/B14605484.png)
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane is a complex organosilicon compound It is characterized by the presence of an oxirane (epoxide) ring, methoxy groups, and a silane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane typically involves multiple steps. One common method includes the reaction of dibutylmethylchlorosilane with a suitable epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high efficiency and purity in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, coatings, and adhesives due to its reactive functional groups
Mecanismo De Acción
The mechanism of action of Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane involves its ability to undergo various chemical transformations. The oxirane ring is particularly reactive, allowing the compound to participate in ring-opening reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylolethane triglycidyl ether: Another compound with multiple oxirane rings, used in epoxy resin formulations.
3-Methoxy-2,2-dimethyloxirane: A simpler oxirane compound with similar reactivity.
Uniqueness
Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane is unique due to its combination of silane and oxirane functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for specialized applications in materials science and organic synthesis .
Propiedades
Número CAS |
61094-93-7 |
|---|---|
Fórmula molecular |
C19H40O4Si |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
dibutyl-[3-[3-methoxy-2-(oxiran-2-ylmethoxy)propoxy]propyl]-methylsilane |
InChI |
InChI=1S/C19H40O4Si/c1-5-7-11-24(4,12-8-6-2)13-9-10-21-15-18(14-20-3)22-16-19-17-23-19/h18-19H,5-17H2,1-4H3 |
Clave InChI |
USQBZKVTMRNITF-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](C)(CCCC)CCCOCC(COC)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


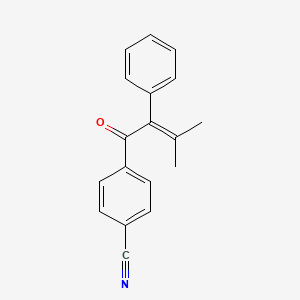
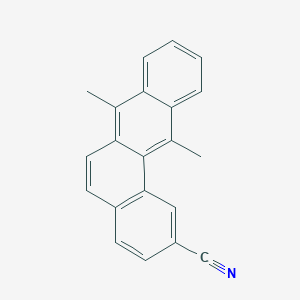



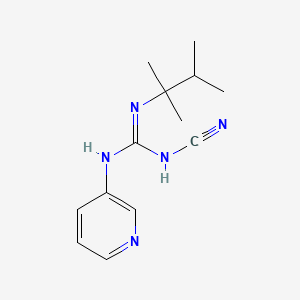
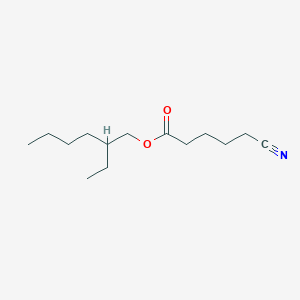
![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
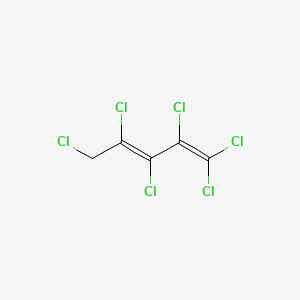

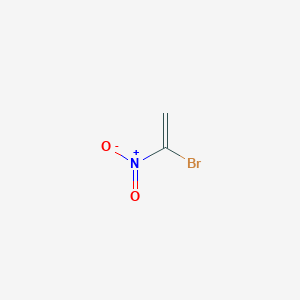
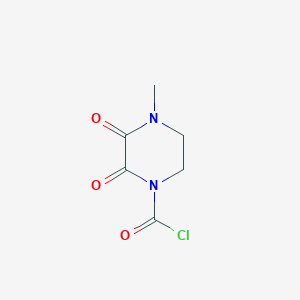
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)

